molecular formula C19H18N4O4S B2688797 1-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole CAS No. 2034426-51-0

1-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2688797
CAS No.: 2034426-51-0
M. Wt: 398.44
InChI Key: WFVPJMUCXLJVRX-UHFFFAOYSA-N
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Description

1-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is a complex organic compound that features a unique combination of structural motifs, including a benzodioxine ring, an azetidine ring, and a triazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxine ring through a cyclization reaction, followed by the introduction of the sulfonyl group. The azetidine ring is then constructed via a ring-closing reaction, and finally, the triazole ring is formed through a click chemistry reaction involving an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions such as temperature and pressure. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

1-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A simpler analog that lacks the azetidine and triazole rings, used in the synthesis of various pharmaceuticals.

    Azetidine-3-sulfonamide: Contains the azetidine and sulfonyl groups but lacks the benzodioxine and triazole rings, used as a scaffold in drug design.

    1,2,3-Triazole: A core structure in many bioactive molecules, known for its stability and ability to participate in click chemistry.

Uniqueness

1-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of multiple functional groups allows for diverse reactivity and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c24-28(25,16-6-7-18-19(10-16)27-9-8-26-18)22-11-15(12-22)23-13-17(20-21-23)14-4-2-1-3-5-14/h1-7,10,13,15H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVPJMUCXLJVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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